

Application Notes and Protocols for Co-Immunoprecipitation with ATWLPPR Peptide

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Compound of Interest

Compound Name: ATWLPPR Peptide

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These application notes provide a comprehensive guide to utilizing the **ATWLPPR peptide** for co-immunoprecipitation (Co-IP) experiments. The provided protocols are designed to enable the identification and characterization of binding partners for this anti-angiogenic peptide, which is a known inhibitor of the Vascular Endothelial Growth Factor A (VEGF-A) binding to Neuropilin-1 (NRP-1).

Introduction

The heptapeptide ATWLPPR has been identified as a specific binding antagonist to Neuropilin-1 (NRP-1), a co-receptor for VEGF-A.[1][2] By preventing the interaction between VEGF-A and NRP-1, the **ATWLPPR peptide** can inhibit downstream signaling pathways implicated in angiogenesis, making it a person of interest in cancer therapy and for treating conditions like diabetic retinopathy.[1][3] Co-immunoprecipitation (Co-IP) using the **ATWLPPR peptide** as bait is a powerful technique to isolate and identify its direct binding partners and associated protein complexes from cell lysates. This allows for a deeper understanding of its mechanism of action and potential off-target effects.

Principle of the Method

A biotinylated version of the **ATWLPPR peptide** is used as the "bait" to capture its interacting proteins ("prey") from a cell lysate. The biotin tag allows for high-affinity binding to streptavidin-coated beads, facilitating the purification of the peptide-protein complexes. After incubation of

the biotinylated peptide with the cell lysate, the complexes are pulled down using streptavidin beads. Following a series of washes to remove non-specific binders, the captured proteins are eluted and can be identified by downstream applications such as Western blotting or mass spectrometry.

Quantitative Data Presentation

Due to the novelty of using the **ATWLPPR peptide** in Co-IP for novel partner identification, publicly available quantitative data from such experiments is limited. The following tables are presented as illustrative examples of how to structure and present data from a hypothetical Co-IP experiment followed by mass spectrometry-based protein identification.

Table 1: Hypothetical Mass Spectrometry Results for Proteins Co-immunoprecipitated with Biotin-ATWLPPR

Protein ID (UniProt)	Gene Name	Protein Name	Score	Unique Peptides	Fold Change (ATWLPPR vs. Control)
P62993	NRP1	Neuropilin-1	254	15	25.3
P07333	KDR	Vascular endothelial growth factor receptor 2	112	8	8.7
Q9Y2X7	GIPC1	GAIP C- terminus- interacting protein 1	85	5	4.2
P42345	SRC	Proto- oncogene tyrosine- protein kinase Src	63	4	2.5

This table represents a hypothetical outcome where NRP-1 is the most significantly enriched protein, consistent with its known direct interaction. Other proteins listed are known to be part of the NRP-1 signaling complex and are plausible co-precipitated partners.

Table 2: Binding Affinity of **ATWLPPR Peptide**

Ligand	Receptor	Method	IC50
ATWLPPR	Neuropilin-1	Competitive Binding Assay	19 μ M
TPC-Ahx-ATWLPPR	Neuropilin-1	Competitive Binding Assay	171 μ M

This data is based on published literature and demonstrates the binding affinity of the **ATWLPPR peptide** to its known receptor, NRP-1.

Experimental Protocols

This section provides a detailed protocol for performing a Co-IP experiment using a biotinylated **ATWLPPR peptide**.

Materials and Reagents

- Biotinylated **ATWLPPR peptide** and a scrambled control peptide (e.g., Biotin-PRLWTAP)
- Streptavidin-coated magnetic beads
- Cell line expressing target proteins (e.g., HUVECs, U87 glioma cells)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., SDS-PAGE sample buffer)
- Antibodies for Western blot analysis (e.g., anti-NRP-1, anti-VEGFR2)

Protocol for Co-Immunoprecipitation using Biotinylated ATWLPPR Peptide

- Cell Lysis:
 - Culture cells to 80-90% confluency.
 - Wash cells with ice-cold PBS.
 - Add ice-cold lysis buffer and scrape the cells.
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (cleared lysate) to a new tube.
- Peptide-Protein Complex Formation:
 - Determine the protein concentration of the cleared lysate.
 - Incubate 1-2 mg of total protein with 10-20 µg of biotinylated **ATWLPPR peptide** or the scrambled control peptide.
 - Incubate for 2-4 hours at 4°C with gentle rotation.
- Pull-Down of Peptide-Protein Complexes:
 - Prepare streptavidin magnetic beads by washing them three times with wash buffer.
 - Add the pre-washed beads to the lysate-peptide mixture.
 - Incubate for 1 hour at 4°C with gentle rotation.
 - Place the tube on a magnetic rack to capture the beads.
 - Carefully remove and discard the supernatant.
- Washing:

- Wash the beads three times with 1 ml of ice-cold wash buffer.
- For the final wash, transfer the beads to a new tube to minimize background from non-specific binding to the tube walls.
- Elution:
 - After the final wash, remove all residual wash buffer.
 - Add 2X SDS-PAGE sample buffer to the beads.
 - Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.
 - Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.
- Analysis:
 - The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting or sent for mass spectrometry analysis for the identification of novel binding partners.

Visualizations

Signaling Pathway

The **ATWLPPR peptide** inhibits angiogenesis by interfering with the VEGF-A/NRP-1 signaling pathway. The following diagram illustrates the key components of this pathway and the inhibitory action of the peptide.

Caption: VEGF-A/NRP-1 signaling pathway and ATWLPPR inhibition.

Experimental Workflow

The following diagram outlines the experimental workflow for the co-immunoprecipitation of ATWLPPR binding partners.

Caption: Co-immunoprecipitation workflow using **ATWLPPR peptide**.

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References

- 1. researchgate.net [researchgate.net]
- 2. Structure-function analysis of the antiangiogenic ATWLPPR peptide inhibiting VEGF(165) binding to neuropilin-1 and molecular dynamics simulations of the ATWLPPR/neuropilin-1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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